3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
Overview
Description
3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one is a chemical compound characterized by its bromine and trifluoromethyl groups attached to a pyrrolidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the following steps:
Bromination: The starting material, 4-(trifluoromethyl)aniline, undergoes bromination to introduce the bromine atom at the desired position.
Formation of Pyrrolidin-2-one: The brominated compound is then cyclized to form the pyrrolidin-2-one ring. This can be achieved through a series of reactions involving the use of specific reagents and catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and various alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Different halogenated and alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the bromine atom plays a crucial role in its reactivity.
Molecular Targets and Pathways:
Receptors: The compound may bind to specific receptors in biological systems, influencing signaling pathways.
Enzymes: It can act as an inhibitor for certain enzymes, modulating their activity.
Comparison with Similar Compounds
3-Chloro-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
4-Bromo-1-(3-trifluoromethyl)phenyl]pyrrolidin-2-one
2-Bromo-1-(4-trifluoromethyl)phenyl]pyrrolidin-2-one
Uniqueness: 3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one stands out due to its specific placement of the bromine and trifluoromethyl groups, which significantly affects its chemical properties and reactivity compared to its analogs.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-9-5-6-16(10(9)17)8-3-1-7(2-4-8)11(13,14)15/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDGKNDAVWMBID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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